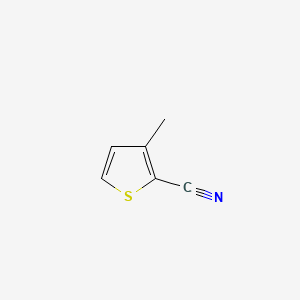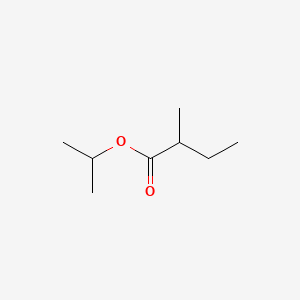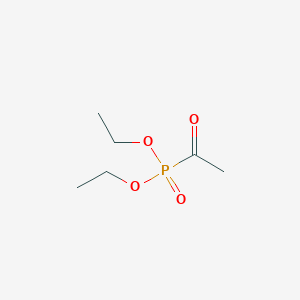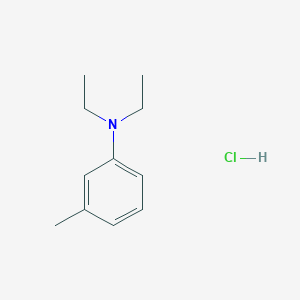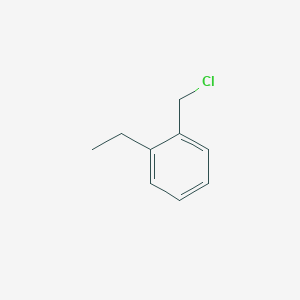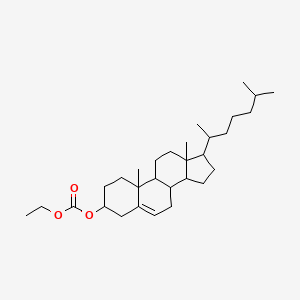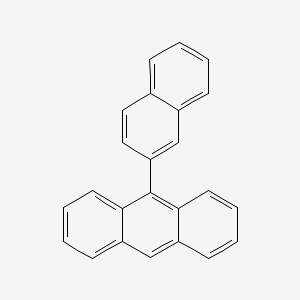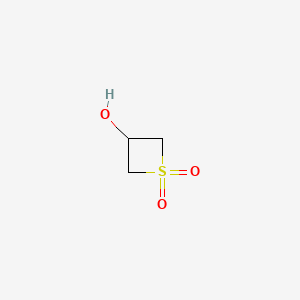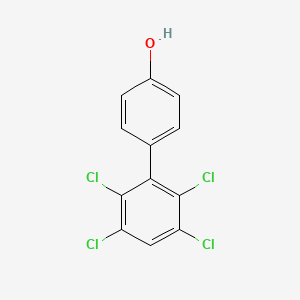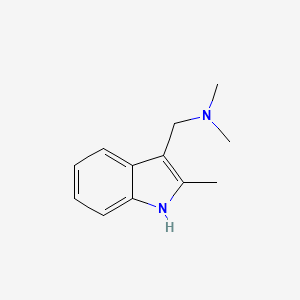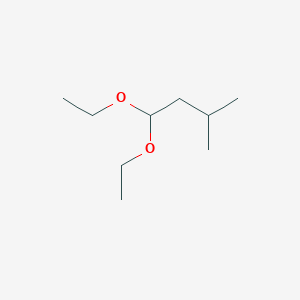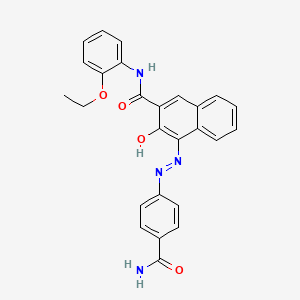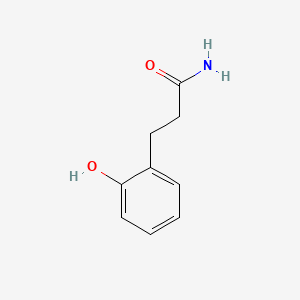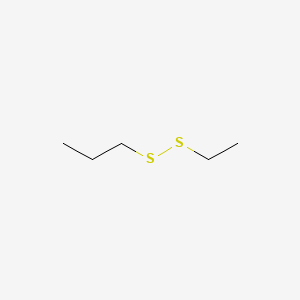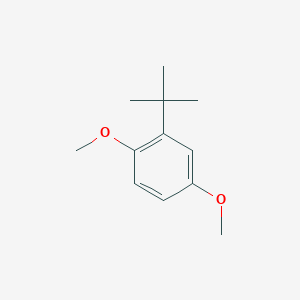
2-tert-Butyl-1,4-dimethoxybenzene
Vue d'ensemble
Description
2-tert-Butyl-1,4-dimethoxybenzene is an organic compound with the molecular formula C12H18O2 . It has a molecular weight of 194.27 . It is a colorless liquid and has a woody type odor .
Synthesis Analysis
The synthesis of 2-tert-Butyl-1,4-dimethoxybenzene can be achieved through a Friedel-Crafts alkylation reaction . In one method, 1,4-dimethoxybenzene and t-butyl alcohol are combined in the presence of glacial acetic acid and concentrated sulfuric acid . The reaction proceeds to form 2-tert-Butyl-1,4-dimethoxybenzene .Molecular Structure Analysis
The molecular structure of 2-tert-Butyl-1,4-dimethoxybenzene consists of a benzene ring substituted with two methoxy groups and one tert-butyl group . The InChI code for the compound is 1S/C12H18O2/c1-12(2,3)10-8-9(13-4)6-7-11(10)14-5/h6-8H,1-5H3 .Chemical Reactions Analysis
2-tert-Butyl-1,4-dimethoxybenzene, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The reaction involves the attack of an electrophile on the carbon atoms of the aromatic ring .Physical And Chemical Properties Analysis
2-tert-Butyl-1,4-dimethoxybenzene is a colorless liquid . It has a molecular weight of 194.27 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Application 1: Organic Chemistry Laboratory Experiment
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-tert-Butyl-1,4-dimethoxybenzene is used in an Organic Chemistry Laboratory experiment as a product of the Friedel-Crafts Alkylation of 1,4-dimethoxybenzene .
- Methods of Application or Experimental Procedures : The experiment involves the preparation of 1,4-di-tert-butyl-2,5-dimethoxybenzene from 1,4-dimethoxybenzene using tert-butyl alcohol in the presence of sulfuric acid as an electrophile . The reaction is an example of an electrophilic aromatic substitution (Friedel-Crafts Alkylation) that incorporates the effect of substitution of the aromatic ring into the experiment . The product is analyzed by TLC analysis and melting point determination .
- Results or Outcomes : The product is weighed and the percent yield of the reaction is determined . The experiment demonstrates the principles of electrophilic aromatic substitution and the effect of substitution of the aromatic ring .
Application 2: Friedel-Crafts Alkylation
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-tert-Butyl-1,4-dimethoxybenzene is used in Friedel-Crafts Alkylation . This reaction involves the electrophilic substitution of alkyl groups on aromatic rings when arenes are treated with alkyl halides in the presence of Lewis acids .
- Methods of Application or Experimental Procedures : The reaction can be catalyzed by Lewis acids like anhydrous AlCl3, FeX3, ZnCl2, BF3, etc . The carbocation may be generated from various starting materials such as an alkene, alcohols, or alkyl halides . The carbocation can be generated from alcohols or alkenes through treatment with strong acid .
- Results or Outcomes : The product formed is highly activated towards the electrophilic substitution, further alkylation is also possible leading to the formation of poly-alkylated products .
Application 3: Developer in Black and White Film
- Specific Scientific Field : Photography
- Summary of the Application : 1,4-Dimethoxybenzene, a compound related to 2-tert-Butyl-1,4-dimethoxybenzene, can be used as a developer in black and white film .
- Results or Outcomes : The use of 1,4-Dimethoxybenzene as a developer in black and white film helps in the development process of the film .
Application 4: Electrophilic Aromatic Substitution
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-tert-Butyl-1,4-dimethoxybenzene is used in electrophilic aromatic substitution . This reaction involves the electrophilic substitution of alkyl groups on aromatic rings .
- Methods of Application or Experimental Procedures : The reaction can be catalyzed by Lewis acids like anhydrous AlCl3, FeX3, ZnCl2, BF3, etc . The carbocation may be generated from various starting materials such as an alkene, alcohols, or alkyl halides . The carbocation can be generated from alcohols or alkenes through treatment with strong acid .
- Results or Outcomes : The product formed is highly activated towards the electrophilic substitution, further alkylation is also possible leading to the formation of poly-alkylated products .
Application 5: Synthesizing Catecholamines and Phenethylamines
- Specific Scientific Field : Biochemistry
- Summary of the Application : 1,4-Dimethoxybenzene, a compound related to 2-tert-Butyl-1,4-dimethoxybenzene, can be used as a base in synthesizing catecholamines and phenethylamines .
- Results or Outcomes : The use of 1,4-Dimethoxybenzene as a base in synthesizing catecholamines and phenethylamines helps in the synthesis process of these bioactive compounds .
Safety And Hazards
The safety data sheet for a similar compound, 1,4-Di-tert-butylbenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-tert-butyl-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-8-9(13-4)6-7-11(10)14-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJDUNBMKMTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051854 | |
| Record name | 2-tert-Butyl-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-tert-Butyl-1,4-dimethoxybenzene | |
CAS RN |
21112-37-8 | |
| Record name | 2-tert-Butyl-1,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21112-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethoxy-2-tert-butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butyl-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-1,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIMETHOXY-2-TERT-BUTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SXS8Y6R6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



